molecular formula C15H21ClN2S B5766683 1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea

1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea

Cat. No.: B5766683
M. Wt: 296.9 g/mol
InChI Key: HZEZUYGCJAWOCL-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has been studied for its potential as a urease inhibitor, which makes it relevant in the treatment of conditions caused by urease-producing bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea typically involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cycloheptylamine. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product would be the corresponding sulfoxide or sulfone.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major product would be the substituted thiourea derivative.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea exerts its effects involves the inhibition of urease activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, preventing it from interacting with urea. This inhibition can reduce the pathogenicity of urease-producing bacteria, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)-3-cyclohexylthiourea
  • 1-(3-Chloro-2-methylphenyl)-3-phenylthiourea
  • 1-(3-Chloro-2-methylphenyl)-3-benzylthiourea

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea is unique due to its specific cycloheptyl group, which may confer different steric and electronic properties compared to other similar compounds. This uniqueness can affect its binding affinity and specificity towards urease, potentially making it a more effective inhibitor .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-cycloheptylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2S/c1-11-13(16)9-6-10-14(11)18-15(19)17-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEZUYGCJAWOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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